5-(Chloromethyl)-N,N-dimethylpyridin-2-amine

Description

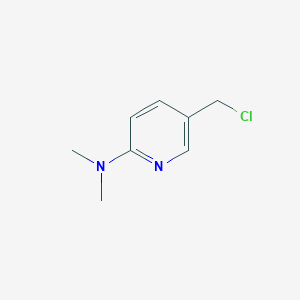

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-11(2)8-4-3-7(5-9)6-10-8/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIVUOHNYIKHEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617059 | |

| Record name | 5-(Chloromethyl)-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248994-14-0 | |

| Record name | 5-(Chloromethyl)-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-N,N-dimethylpyridin-2-amine typically involves the chloromethylation of N,N-dimethylpyridin-2-amine. This can be achieved through the reaction of N,N-dimethylpyridin-2-amine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, concentration of reactants, and the amount of catalyst used. The reaction is typically carried out in a sealed pressure reactor to maintain the necessary conditions for the chloromethylation process .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-N,N-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include methyl derivatives and alcohols.

Scientific Research Applications

Chemistry

5-(Chloromethyl)-N,N-dimethylpyridin-2-amine serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules.

Biology

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Similar pyridine derivatives have shown significant antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Potential: Compounds with similar structures have been investigated for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including cell cycle arrest.

- Neuroprotective Effects: Some pyridine derivatives have demonstrated promise in neuroprotection, potentially through inhibition of acetylcholinesterase (AChE), relevant for conditions like Alzheimer's disease .

Medicine

Ongoing research explores the potential of this compound as a therapeutic agent in treating various diseases. Its mechanism involves interaction with specific molecular targets, leading to enzyme inhibition or receptor modulation.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

- Antimicrobial Studies: Research has shown that derivatives of pyridine exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, demonstrating the potential for developing new antimicrobial agents based on this compound.

- Cancer Research: Investigations into the anticancer properties of similar compounds suggest that they may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Neuroprotective Studies: Some studies indicate that pyridine derivatives can protect neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This can result in the inhibition of enzyme activity or interference with DNA replication and transcription . The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Key Observations :

- Chloromethyl vs.

- Benzofuran/Benzothiazole Derivatives : Bulky aromatic substituents (e.g., Br-BETA, 18F-7b) enhance binding affinity to biological targets (e.g., Aβ plaques) but complicate synthesis .

- Halogen Effects : Fluorine (in 5-Fluoro-N-methylpyridin-2-amine) offers metabolic stability, whereas chlorine (in the target compound) provides a reactive site for further derivatization .

Physical and Chemical Properties

- Stability : The discontinued commercial status () may reflect instability under storage or in vivo conditions, whereas fluorine-substituted analogues () are more inert .

Biological Activity

5-(Chloromethyl)-N,N-dimethylpyridin-2-amine, with the chemical formula CHClN and CAS number 1248994-14-0, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by:

- Molecular Weight: 172.64 g/mol

- Melting Point: Not specified in available literature

- Solubility: Soluble in polar organic solvents

The presence of a chloromethyl group and dimethylamino substituents on the pyridine ring contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group can facilitate nucleophilic attack, making it a potential electrophile in biochemical reactions.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Modulation: It may act as a ligand for specific receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity

- Studies have reported that similar pyridine derivatives show significant antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

-

Anticancer Potential

- Compounds with similar structures have been investigated for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including cell cycle arrest.

-

Neuroprotective Effects

- Some derivatives of pyridine have shown promise in neuroprotection, potentially through inhibition of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds related to this compound:

Comparative Analysis

When compared to other similar compounds, this compound shows distinct advantages due to its unique substitution pattern:

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Potential |

|---|---|---|---|

| This compound | Moderate | High | Potential |

| 4-(Dimethylamino)pyridine | Low | Moderate | None |

| 3-Chloro-N,N-dimethylpyridin-2-amine | High | Moderate | Low |

Q & A

Q. Q: What are the standard protocols for synthesizing 5-(Chloromethyl)-N,N-dimethylpyridin-2-amine, and how can reaction conditions be optimized?

A: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting N,N-dimethylpyridin-2-amine with chloromethylating agents (e.g., chloromethyl chloride) under anhydrous conditions, often in the presence of bases like triethylamine to neutralize HCl byproducts . Optimization includes controlling temperature (0–5°C to minimize side reactions) and using inert atmospheres (N₂/Ar) to prevent hydrolysis. Silica gel chromatography with gradient elution (hexane/ethyl acetate) is commonly employed for purification .

Structural Characterization

Q. Q: Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

A:

- NMR : ¹H/¹³C NMR identifies key groups: the pyridine ring protons (δ 6.8–8.2 ppm), N-methyl groups (δ 2.3–3.1 ppm), and chloromethyl (-CH₂Cl, δ 4.5–4.8 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C-Cl ≈ 1.73 Å) and intermolecular interactions (e.g., Cl⋯Cl contacts at ~3.3 Å, hydrogen bonds between amine and pyridine N-atoms) .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 171.05) .

Impurity Analysis

Q. Q: How can researchers identify and quantify impurities in synthesized batches?

A:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate byproducts like unreacted starting materials or hydrolysis products (e.g., hydroxymethyl derivatives) .

- GC-MS : Detects volatile impurities (e.g., residual solvents or chlorinated side products) .

- TLC : Preliminary screening using silica plates (Rf ~0.4 in 7:3 hexane/EtOAc) .

Stability and Degradation

Q. Q: What factors influence the compound’s stability, and how can degradation pathways be mitigated?

A:

- Hydrolysis : The chloromethyl group is prone to hydrolysis in humid conditions, forming hydroxymethyl derivatives. Storage under anhydrous conditions (desiccants, sealed vials) is critical .

- Light sensitivity : UV exposure may cleave the C-Cl bond; amber glassware or dark storage is recommended .

- Thermal stability : DSC/TGA analysis shows decomposition above 150°C; avoid prolonged heating during synthesis .

Advanced Reactivity

Q. Q: How does the chloromethyl group participate in cross-coupling or substitution reactions?

A: The chloromethyl moiety acts as an electrophilic site for:

- Nucleophilic substitution : Reacts with amines (e.g., piperidine) to form quaternary ammonium salts .

- Suzuki coupling : Pd-catalyzed coupling with aryl boronic acids to generate biaryl derivatives .

- Elimination : Under strong bases (e.g., KOtBu), may form vinylpyridine via dehydrohalogenation .

Computational Modeling

Q. Q: What computational methods predict the compound’s electronic properties and reactivity?

A:

- DFT calculations : B3LYP/6-311+G(d,p) models optimize geometry, HOMO-LUMO gaps (~4.5 eV), and Fukui indices to identify reactive sites (e.g., chloromethyl carbon as electrophilic center) .

- Molecular docking : Screens interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina .

Biological Activity Screening

Q. Q: What assays evaluate the compound’s potential pharmacological activity?

A:

- Antimicrobial : Broth microdilution assays (MIC against S. aureus or E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Kinase inhibition : Fluorescence-based ADP-Glo™ assays .

Analytical Method Development

Q. Q: How can researchers validate quantitative methods for this compound in complex matrices?

A:

- Calibration curves : Linear ranges (0.1–100 µg/mL) with R² > 0.99 .

- Recovery studies : Spike-and-recovery in biological fluids (e.g., plasma) using LC-MS/MS .

- LOQ/LOD : Typically 0.05 µg/mL and 0.02 µg/mL, respectively .

Comparative Reactivity

Q. Q: How does this compound’s reactivity differ from analogues like 3-chloropyridin-2-amine?

A:

- Steric effects : The N,N-dimethyl group reduces nucleophilicity at the pyridine N-atom compared to 3-chloropyridin-2-amine .

- Electronic effects : Chloromethyl’s electron-withdrawing nature increases electrophilicity at the adjacent carbon .

Mechanistic Studies

Q. Q: What kinetic or isotopic labeling approaches elucidate reaction mechanisms involving this compound?

A:

- Kinetic isotope effects (KIE) : Deuterated chloromethyl groups (CD₂Cl) slow substitution rates, indicating a concerted SN2 mechanism .

- Radical trapping : TEMPO inhibits reactions under light, suggesting radical pathways in photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.